molecular formula C5H7NO2 B3324058 5-Oxopyrrolidine-3-carbaldehyde CAS No. 1784486-20-9

5-Oxopyrrolidine-3-carbaldehyde

Cat. No.: B3324058
CAS No.: 1784486-20-9
M. Wt: 113.11 g/mol
InChI Key: UCCVKBRTSQNCKG-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a ketone and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-3-carbaldehyde can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated in good yields and can be further purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed:

    Oxidation: 5-Oxopyrrolidine-3-carboxylic acid.

    Reduction: 5-Hydroxypyrrolidine-3-carbaldehyde and 5-Hydroxypyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Oxopyrrolidine-3-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 5-Oxopyrrolidine-3-carbaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a similar ring structure but different functional groups.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative lacking the aldehyde group.

    Prolinol: A hydroxylated pyrrolidine derivative with different reactivity.

Uniqueness: 5-Oxopyrrolidine-3-carbaldehyde is unique due to the presence of both ketone and aldehyde functional groups on the pyrrolidine ring. This dual functionality allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-oxopyrrolidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCVKBRTSQNCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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